![molecular formula C19H19ClN2O3S2 B2668482 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide CAS No. 941987-89-9](/img/structure/B2668482.png)
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide” is a substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoate . It contains a nitrile substituent in the thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a nitrile substituent in the thiophene ring . Unfortunately, the specific details about the molecular structure are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Structure and Docking Studies
Compounds featuring chlorophenyl and sulfonyl moieties, similar to the chemical , have been studied for their structural characteristics and potential interactions with biological targets. For instance, docking studies and crystal structure analysis of tetrazole derivatives provide insights into how related compounds could interact with proteins or enzymes, offering a foundation for designing inhibitors or modulators of biological pathways (Al-Hourani et al., 2015).
Anticancer Activity
Sulfonyl-containing compounds, resembling the core structure of the queried chemical, have shown promise in anticancer research. Synthesis and evaluation of indapamide derivatives, for instance, revealed potential proapoptotic activities against melanoma cell lines, suggesting that similar compounds could be explored for therapeutic applications in cancer treatment (Yılmaz et al., 2015).
Thermal Stability and Polymer Research
The presence of sulfonyl and aromatic components in a compound's structure can significantly influence its thermal properties and potential applications in materials science. Research on aromatic poly(imide amide benzimidazole) copolymers incorporating chlorophenyl units highlights the relevance of such structures in synthesizing materials with desirable thermal stability and solubility properties (Wang & Wu, 2003).
Enzyme Inhibition and Pharmaceutical Applications
Compounds featuring sulfonyl groups and specific aromatic substitutions have been investigated for their ability to inhibit enzymes such as carbonic anhydrases, which play critical roles in various physiological processes. This enzyme inhibition activity indicates potential pharmaceutical applications, including the treatment of conditions like glaucoma or cancer (Morsy et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c20-13-7-9-14(10-8-13)27(24,25)11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)26-19/h7-10H,1-6,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKSOWOWRGEESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

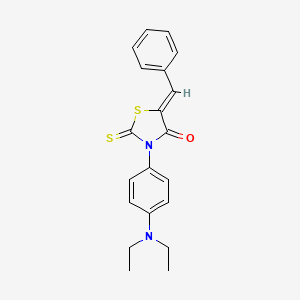

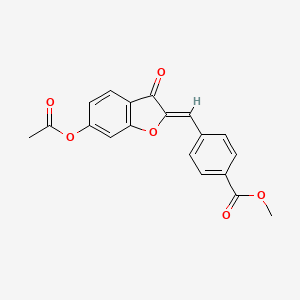
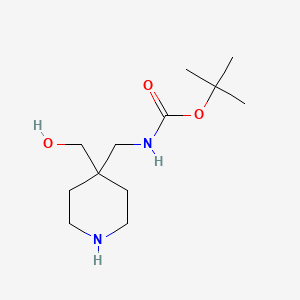
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2668405.png)
![3-Methoxy-N-methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2668407.png)
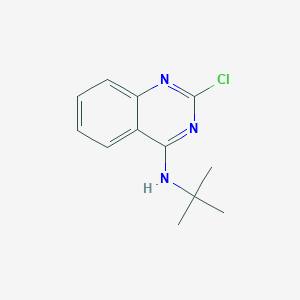
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2668413.png)

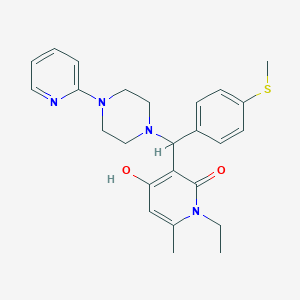
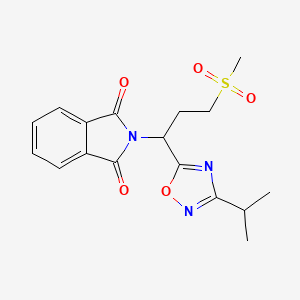
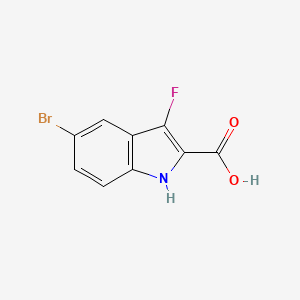
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2668420.png)
